molecular formula C7H7NO4 B13066070 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid

4-Methyl-1H-pyrrole-2,3-dicarboxylic acid

Cat. No.: B13066070
M. Wt: 169.13 g/mol
InChI Key: XNBBIKSAQCJMEU-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the condensation of carboxylic acids with amines, followed by cyclization under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyrrolin-4-ones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives can inhibit HIV-1 protease, an enzyme crucial for the maturation of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, preventing its function and thereby inhibiting viral replication.

Comparison with Similar Compounds

Comparison: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of functional groups that can be exploited for various chemical transformations and applications. For example, the presence of two carboxylic acid groups allows for versatile derivatization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

4-methyl-1H-pyrrole-2,3-dicarboxylic acid

InChI

InChI=1S/C7H7NO4/c1-3-2-8-5(7(11)12)4(3)6(9)10/h2,8H,1H3,(H,9,10)(H,11,12)

InChI Key

XNBBIKSAQCJMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)O)C(=O)O

Origin of Product

United States

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